Cas no 1710853-08-9 (3-Methanesulfonyl-4-phenyl-1H-pyrazole)

3-Methanesulfonyl-4-phenyl-1H-pyrazole 化学的及び物理的性質
名前と識別子
-
- 3-Methanesulfonyl-4-phenyl-1H-pyrazole
- 1H-Pyrazole, 3-(methylsulfonyl)-4-phenyl-
-
- インチ: 1S/C10H10N2O2S/c1-15(13,14)10-9(7-11-12-10)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12)
- InChIKey: PMUKNOFPKVHOMK-UHFFFAOYSA-N
- ほほえんだ: N1C=C(C2=CC=CC=C2)C(S(C)(=O)=O)=N1
3-Methanesulfonyl-4-phenyl-1H-pyrazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM510447-1g |
3-(Methylsulfonyl)-4-phenyl-1H-pyrazole |
1710853-08-9 | 97% | 1g |
$568 | 2022-06-12 |
3-Methanesulfonyl-4-phenyl-1H-pyrazole 関連文献
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
3-Methanesulfonyl-4-phenyl-1H-pyrazoleに関する追加情報
Recent Advances in the Study of 3-Methanesulfonyl-4-phenyl-1H-pyrazole (CAS: 1710853-08-9) in Chemical Biology and Pharmaceutical Research
The compound 3-Methanesulfonyl-4-phenyl-1H-pyrazole (CAS: 1710853-08-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This heterocyclic compound, characterized by a pyrazole core substituted with a phenyl group and a methanesulfonyl moiety, exhibits promising biological activities, particularly in the modulation of key enzymatic pathways. Recent studies have explored its role as a scaffold for drug development, focusing on its interactions with various biological targets.
One of the most notable findings in recent literature is the compound's inhibitory activity against specific kinases involved in inflammatory and oncogenic pathways. Researchers have demonstrated that 3-Methanesulfonyl-4-phenyl-1H-pyrazole can selectively bind to the ATP-binding sites of certain kinases, thereby disrupting their catalytic activity. This mechanism has been validated through X-ray crystallography and molecular docking studies, which reveal precise interactions between the compound and the target enzymes. Such findings highlight its potential as a lead compound for the development of novel kinase inhibitors.
In addition to its kinase inhibitory properties, recent investigations have explored the compound's pharmacokinetic profile and metabolic stability. Studies utilizing in vitro and in vivo models have shown that 3-Methanesulfonyl-4-phenyl-1H-pyrazole exhibits favorable absorption and distribution characteristics, with moderate plasma protein binding and minimal off-target effects. These attributes make it a promising candidate for further preclinical development, particularly in the context of chronic inflammatory diseases and certain types of cancer.
Another area of interest is the compound's potential as a modulator of oxidative stress pathways. Emerging evidence suggests that 3-Methanesulfonyl-4-phenyl-1H-pyrazole can influence the activity of redox-sensitive enzymes, such as NADPH oxidases and superoxide dismutases. This property has been linked to its cytoprotective effects in models of neurodegenerative diseases, where oxidative damage plays a critical role. Researchers are now investigating its therapeutic potential in conditions like Alzheimer's disease and Parkinson's disease, with preliminary results indicating neuroprotective efficacy.
Despite these promising findings, challenges remain in optimizing the compound's selectivity and minimizing potential side effects. Current research efforts are focused on structural modifications to enhance its binding affinity and reduce interactions with non-target proteins. Computational chemistry approaches, including quantitative structure-activity relationship (QSAR) modeling, are being employed to guide these modifications. Furthermore, collaborative efforts between academic and industrial researchers are accelerating the translation of these discoveries into clinical applications.
In conclusion, 3-Methanesulfonyl-4-phenyl-1H-pyrazole (CAS: 1710853-08-9) represents a versatile and pharmacologically active scaffold with broad implications for drug discovery. Its dual role as a kinase inhibitor and oxidative stress modulator positions it as a valuable tool for addressing unmet medical needs in inflammation, oncology, and neurodegeneration. Continued research into its mechanisms of action and therapeutic potential is expected to yield significant advancements in the coming years.
1710853-08-9 (3-Methanesulfonyl-4-phenyl-1H-pyrazole) 関連製品
- 67074-71-9(pyrido[2,3-b]pyrazine-2,3-dione, 1,4-dihydro-1-methyl- (9ci))
- 868679-76-9(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-bromobenzoate)
- 1030433-47-6(5-(3-Aminothieno2,3-bpyridin-2-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol)
- 90557-39-4(BENZENEACETONITRILE, 5-AMINO-2-METHOXY-)
- 2228610-14-6(tert-butyl N-1-(3-amino-1,2-oxazol-5-yl)cyclohexylcarbamate)
- 1396677-95-4(1-(furan-2-yl)-2-(4-phenylmethanesulfonylpiperazin-1-yl)ethan-1-ol)
- 74965-79-0(Methyl-5-hexylthiophene-2-carboxylate)
- 952959-27-2(4-(5-Amino-1,3,4-thiadiazol-2-yl)methoxybenzenesulfonic Acid)
- 859833-18-4(Benzenemethanamine,2-(3-pyridinyl)-, hydrochloride (1:2))
- 1805502-36-6(2-(Bromomethyl)-5-cyano-6-(difluoromethyl)pyridine-3-carboxylic acid)




